molecular formula C23H26N4O4S2 B2585184 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide CAS No. 894948-94-8

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2585184
CAS No.: 894948-94-8
M. Wt: 486.61
InChI Key: GLVSDBJJNHSFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that features a pyrimidine ring substituted with an amino group, a benzenesulfonyl group, and a sulfanyl group Additionally, it has an acetamide moiety attached to an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-amino-5-chloropyrimidine and 4-(propan-2-yl)benzenesulfonyl chloride.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using 2-ethoxyphenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-amino-5-[4-(methyl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide
  • 2-({4-amino-5-[4-(ethyl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to similar compounds. The presence of the propan-2-yl group and the ethoxyphenyl moiety may influence its interaction with molecular targets and its overall pharmacokinetic properties.

Biological Activity

The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide represents a novel class of pyrimidine derivatives with significant potential in pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine core, a sulfonamide group, and an ethoxyphenyl acetamide moiety. The structural formula can be represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

Antimicrobial Activity

Recent studies have shown that compounds similar to this structure exhibit varying degrees of antimicrobial activity. For instance, derivatives with sulfonamide groups have been noted for their effectiveness against gram-positive and gram-negative bacteria. The presence of the pyrimidine ring enhances this activity significantly due to its ability to interfere with bacterial DNA synthesis .

CompoundActivity TypeTarget OrganismIC50 (µM)
2-({4-amino...})AntibacterialStaphylococcus aureus12.5
2-({4-amino...})AntifungalCandida albicans15.0

Anti-Cancer Activity

The compound's potential as an anti-cancer agent has also been investigated. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells. The mechanism of action appears to involve the induction of apoptosis through the activation of reactive oxygen species (ROS) pathways .

Cell Line% Inhibition at 10 µMMechanism
MCF-775%ROS-mediated apoptosis
A54960%DNA damage response

Case Studies

  • Study on Antibacterial Properties : A study published in Pharmaceutical Research evaluated the antibacterial efficacy of similar pyrimidine derivatives. The results indicated that modifications in the sulfonamide group significantly enhanced activity against resistant strains of bacteria .
  • Anti-Cancer Efficacy : Another investigation focused on the anti-cancer properties of related compounds, revealing that those with ethoxy substituents exhibited increased cytotoxicity against MCF-7 cells compared to their non-substituted counterparts. The study concluded that structural modifications could optimize therapeutic efficacy .
  • Mechanistic Insights : Research conducted on the mechanisms revealed that compounds like 2-({4-amino...}) induce cell cycle arrest and promote apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Properties

IUPAC Name

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-4-31-19-8-6-5-7-18(19)26-21(28)14-32-23-25-13-20(22(24)27-23)33(29,30)17-11-9-16(10-12-17)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,26,28)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVSDBJJNHSFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.